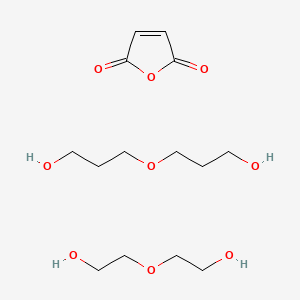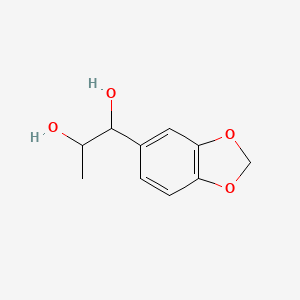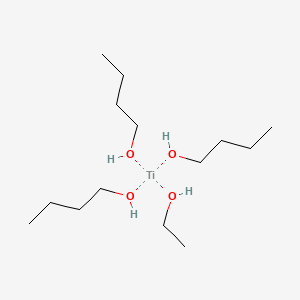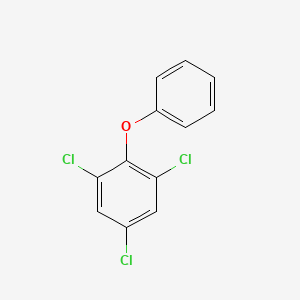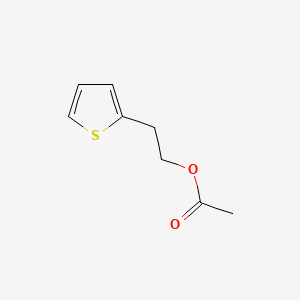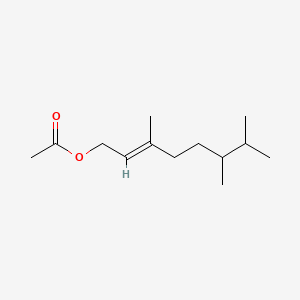
3,6,7-Trimethyloct-2-en-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,7-Trimethyloct-2-en-1-yl acetate is an organic compound with the molecular formula C13H24O2. It is a derivative of octene, featuring three methyl groups and an acetate functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7-Trimethyloct-2-en-1-yl acetate typically involves the esterification of 3,6,7-trimethyloct-2-en-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction scheme is as follows:
3,6,7-Trimethyloct-2-en-1-ol+Acetic Acid→3,6,7-Trimethyloct-2-en-1-yl acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,7-Trimethyloct-2-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 3,6,7-trimethyloct-2-en-1-oic acid or 3,6,7-trimethyloct-2-en-1-one.
Reduction: Formation of 3,6,7-trimethyloct-2-en-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,6,7-Trimethyloct-2-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,6,7-Trimethyloct-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular functions and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,7-Trimethyloct-2-en-1-ol: The alcohol counterpart of the acetate, used in similar applications.
3,6,7-Trimethyloct-2-en-1-oic acid:
3,6,7-Trimethyloct-2-en-1-one: A ketone derivative, used as an intermediate in chemical reactions.
Uniqueness
3,6,7-Trimethyloct-2-en-1-yl acetate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its acetate group allows for versatile chemical modifications, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
94021-80-4 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
[(E)-3,6,7-trimethyloct-2-enyl] acetate |
InChI |
InChI=1S/C13H24O2/c1-10(2)12(4)7-6-11(3)8-9-15-13(5)14/h8,10,12H,6-7,9H2,1-5H3/b11-8+ |
Clé InChI |
XWJCHVWVBIZYBI-DHZHZOJOSA-N |
SMILES isomérique |
CC(C)C(C)CC/C(=C/COC(=O)C)/C |
SMILES canonique |
CC(C)C(C)CCC(=CCOC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)
